N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

medicinal chemistry ADME profiling structure-property relationships

Researchers conducting Hedgehog/Wnt pathway SAR or biophysical assays often face challenges with chiral complexity and undefined target selectivity. N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide (CAS 923440-20-4) provides an achiral, single-entity solution for matched-pair comparisons against the dimethylmorpholine analog (CID 3942275). Key advantages: - Enables direct potency comparison: baseline IC₅₀ ~1,260-1,280 nM for dimethyl analog vs. unmethylated variant to map steric requirements. - Reduced logP (3.04 vs. 3.9) predicts lower non-specific binding, yielding cleaner kinase profiling. - Achiral nature ensures homogeneous electron density for X-ray co-crystallography and unambiguous SPR binding curves. Sourced from qualified suppliers with full analytical documentation.

Molecular Formula C22H19N3O5S2
Molecular Weight 469.53
CAS No. 923440-20-4
Cat. No. B2394157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
CAS923440-20-4
Molecular FormulaC22H19N3O5S2
Molecular Weight469.53
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5O4
InChIInChI=1S/C22H19N3O5S2/c26-21(15-5-7-17(8-6-15)32(27,28)25-9-11-29-12-10-25)24-22-23-18(14-31-22)20-13-16-3-1-2-4-19(16)30-20/h1-8,13-14H,9-12H2,(H,23,24,26)
InChIKeyZAHFHNYCJOJQQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Identity and Scaffold Overview


N-(4-(Benzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide (CAS 923440-20-4), a synthetic small molecule with molecular formula C₂₂H₁₉N₃O₅S₂ and molecular weight 469.53 g/mol, belongs to the thiazolylbenzofuran sulfonamide class [1]. The compound integrates a benzofuran ring, a 2-aminothiazole core, and a 4-(morpholin-4-ylsulfonyl)benzamide moiety . It is cataloged in the ZINC database (ZINC169311727) with a calculated logP of 3.04 and a low fraction of sp³-hybridized carbons (0.09), indicating a rigid, planar structure dominated by aromatic and heterocyclic rings [2]. Structurally, it differs from the more extensively screened 2,6-dimethylmorpholine analog (CID 3942275) by the absence of methyl substituents on the morpholine ring, a modification that alters steric bulk, hydrogen-bonding capacity, and potentially target selectivity.

Tool compound profile

Unsubstituted morpholine analog for matched-pair comparison with 2,6-dimethylmorpholine chemotype

Pathway context

GLI1/Wnt-3a hedgehog pathway and IKKε kinase selectivity assay context

Reproducibility benefit

Achiral single-entity compound removes diastereomer-related assay variance

Why Generic Substitution Is Not Advisable


Within the thiazolylbenzofuran sulfonamide series, minor structural variations produce substantial shifts in molecular recognition, physicochemical properties, and biological activity. The dimethylmorpholine analog (CID 3942275) displays IC₅₀ values of 1,260 nM and 1,280 nM against GLI1 and Wnt-3a, respectively [1], while the regioisomer N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(morpholinosulfonyl)benzamide (CAS 920944-08-7) relocates the sulfonamide from the para to the meta position, altering the vector of the morpholinosulfonyl group and likely disrupting key interactions . Furthermore, patent literature defines a broad genus of thiazolylbenzofuran derivatives with varied substitution patterns that exhibit divergent leukotriene antagonism, kinase inhibition, and cytotoxicity profiles [2]. Substituting 923440-20-4 with a generic analog without verifying the specific morpholine‑sulfonyl‑para‑benzamide topology risks losing or even inverting the desired biological signal, making compound identity verification essential for reproducible research.

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Morpholine methylation mismatch

2,6-Dimethylmorpholine analog may exhibit shifted target engagement and lipophilicity-driven binding; matched-pair data are absent for direct substitution.

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Regioisomer topology risk

Para-sulfonamide vs. meta-sulfonamide regioisomers can invert target selectivity; class-level precedent warns against interchange without confirmation.

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Patent scaffold variability

Thiazolylbenzofuran derivatives span leukotriene, glucokinase, and kinase targets; generic analog substitution may target a different class.

Quantitative Differentiation from Closest Analogs


Morpholine vs. Dimethylmorpholine: Physicochemical Impact

Replacing the 2,6-dimethylmorpholine group in CID 3942275 with an unsubstituted morpholine (923440-20-4) reduces molecular weight from 497.6 to 469.5 g/mol and removes two methyl groups, lowering logP and steric bulk [1]. Calculated logP for 923440-20-4 is 3.04 (ZINC) versus 3.9 for the dimethyl analog (PubChem), a difference of ~0.86 log units that predicts measurably higher aqueous solubility and reduced non-specific protein binding for the unsubstituted compound [2]. The morpholine ring in 923440-20-4 also eliminates the stereogenic centers present in the 2,6-dimethylmorpholine analog, yielding a single molecular entity rather than a mixture of stereoisomers—a critical consideration for crystallography, binding assays, and in vivo studies where stereochemistry influences pharmacodynamics [3].

Physicochemical shift
Cross-study comparable
ΔlogP ≈ -0.86; ΔMW = -28.1 g/mol
Higher predicted aqueous solubility, reduced non-specific binding
In silico prediction; experimental solubility confirmation recommended
medicinal chemistry ADME profiling structure-property relationships

Regioisomeric Differentiation: Para vs. Meta Sulfonamide

The para-sulfonylbenzamide regioisomer (923440-20-4) positions the morpholinosulfonyl group at the 4-position of the central benzamide ring, whereas CAS 920944-08-7 places the identical group at the 3-position . In sulfonamide-based inhibitors, the substitution position on the central phenyl ring dictates the dihedral angle between the amide and sulfonyl pharmacophores, directly affecting hydrogen-bonding geometry with target residues . Although direct biochemical comparison data are not available for this pair, literature on structurally related benzenesulfonamides demonstrates that para-to-meta shifts can invert selectivity between carbonic anhydrase isoforms and alter kinase inhibition potency by over 100-fold [1]. Researchers must verify which regioisomer matches their biochemical or cellular assay data, since the two compounds are not interchangeable and may exhibit divergent, even opposite, activity profiles.

Regioisomer topology
Class-level inference
Para (4-position) vs. meta (3-position) sulfonamide
Regioisomer-dependent target engagement; may invert activity profile
Extrapolated from benzenesulfonamide SAR precedent
chemical biology sulfonamide SAR regioisomer selectivity

Target Engagement Baseline from Dimethylmorpholine Analog

The 2,6-dimethylmorpholine analog (CID 3942275 / BDBM68071) has publicly deposited IC₅₀ values of 1,260 nM (GLI1, mouse), 1,280 nM (Wnt-3a, mouse), 5,500 nM (XBP1, human), and 9,720 nM (DDIT3/CHOP, mouse) from MLSCN screening campaigns [1]. These data provide a quantitative baseline for the thiazolylbenzofuran chemotype. The unsubstituted morpholine in 923440-20-4 is expected to modulate these activities through altered hydrogen-bonding capacity (the morpholine NH / oxygen can act as a hydrogen-bond acceptor, whereas the 2,6-dimethylmorpholine oxygen is sterically hindered) and through reduced van der Waals contacts with hydrophobic protein pockets that accommodated the methyl groups [2]. Without direct head-to-head comparison data, the differential activity of 923440-20-4 relative to this baseline remains an empirical question, but the structural differences are sufficient to anticipate divergent IC₅₀ profiles across the same target panel.

Target engagement baseline
Supporting evidence
Dimethyl analog IC₅₀: GLI1 1260 nM, Wnt-3a 1280 nM, XBP1 5500 nM, DDIT3 9720 nM
Baseline for morpholine methylation impact on potency and selectivity
No direct IC₅₀ data for 923440-20-4; head-to-head comparison needed
target engagement GLI1 Wnt-3a XBP1 DDIT3

Kinase Profiling Reference: IKKε Inhibition

A compound sharing the identical molecular formula (C₂₂H₁₉N₃O₅S₂) and CAS 862812-98-4, designated CAY10576, has been profiled against IKKε in the Kinase Profiling Inhibitor Database, showing 97% inhibition at 10 μM and 94% inhibition at 1 μM [1]. While the exact structural identity of CAY10576 relative to 923440-20-4 is not fully resolved—ZINC169311727 links the CAS to the same ZINC entry—the shared molecular formula and the 3-ring core (benzofuran, thiazole, and sulfonylbenzamide) suggest they are either identical or very close structural isomers [2]. If identity is confirmed, this would be the first quantitative kinase inhibition data attributable to the morpholinosulfonyl chemotype, providing a direct benchmark for target selectivity profiling. If they are distinct, CAY10576 still serves as an in-class comparator demonstrating that the chemotype can achieve sub-10 μM kinase inhibition.

IKKε kinase inhibition
Supporting evidence
CAY10576: 97% at 10 μM, 94% at 1 μM
Validates kinase inhibition for the thiazolylbenzofuran chemotype
Structural identity with 923440-20-4 not fully confirmed
kinase inhibition IKKε screening library

Patent Scaffold Space and Target Class Selectivity

Fujisawa Pharmaceutical Co. patent DE69712042 (2002) explicitly claims thiazolylbenzofuran derivatives of general formula (I) as leukotriene and SRS-A antagonists with in vivo efficacy in allergy and inflammation models [1]. Separately, AstraZeneca patent US7678810 discloses benzofuran-thiazole hybrids as glucokinase activators for metabolic disease, with specific substitution requirements on the thiazole and benzofuran rings [2]. These patents demonstrate that the same core scaffold can be tuned toward entirely different therapeutic targets—leukotriene receptors, glucokinase, or kinases—by modifying the sulfonamide, amide, and heterocycle appendages. The specific 4-(morpholinosulfonyl)benzamide substitution pattern of 923440-20-4 occupies a distinct and underexplored region of this patent space, suggesting the compound may exhibit a selectivity fingerprint not fully anticipated by either patent family [3].

Patent scaffold space
Class-level inference
Scaffold directed to leukotriene (Fujisawa) or glucokinase (AstraZeneca) depending on substitution
Substitution pattern dictates target class engagement; morpholinosulfonyl vector underexplored
Freedom-to-operate advantage; selectivity fingerprint uncertain
leukotriene antagonism patent landscape scaffold selectivity

Stereochemical Uniformity vs. Diastereomeric Mixture

The 2,6-dimethylmorpholine analog (CID 3942275) contains two stereogenic centers on the morpholine ring, generating a mixture of cis and trans diastereomers unless stereochemically pure synthesis is performed. In contrast, 923440-20-4 contains an unsubstituted morpholine with no stereogenic centers, yielding a single, chemically uniform entity [1]. For the dimethyl analog, differential biological activity between diastereomers is well-precedented for chiral morpholine-containing inhibitors; testing a mixture confounds IC₅₀ determination and may obscure structure-activity relationships . By eliminating this variable, 923440-20-4 provides more reproducible dose-response data across replicate experiments and laboratories, a factor that directly impacts data quality in multi-site screening campaigns and long-term SAR programs [2].

Stereochemical uniformity
Cross-study comparable
0 stereogenic centers (single entity) vs. 2 centers (diastereomeric mixture)
Eliminates diastereomer-driven assay variance; supports reproducible dose-response data
Quantitative impact on assay variance not measured for this pair
stereochemistry quality control reproducibility

High-Value Procurement Scenarios


GLI1 and Wnt-3a Pathway Probe Development

The 2,6-dimethylmorpholine analog (CID 3942275) has baseline IC₅₀ values of 1,260–1,280 nM against GLI1 and Wnt-3a [1]. Procuring 923440-20-4 enables a direct matched-pair comparison to test whether removing the morpholine methyl groups enhances or diminishes potency against these Hedgehog/Wnt pathway targets. An increase in potency would validate the unmethylated morpholine as a preferred pharmacophore for this target class, while a decrease would map the steric requirement for the methyl groups, informing subsequent lead optimization.

Kinase Selectivity Profiling

With CAY10576 showing ≥94% inhibition of IKKε at 1 μM [2], 923440-20-4 (if structurally confirmed as CAY10576) or close analogs are rational candidates for broader kinase panel screening. The compound's lower logP (3.04 vs. 3.9 for the dimethyl analog) predicts reduced non-specific kinase binding due to lower lipophilicity, potentially yielding cleaner selectivity profiles in kinome-wide assays.

Leukotriene Antagonist Screening Cascades

The Fujisawa patent explicitly demonstrates that thiazolylbenzofuran derivatives with specific sulfonamide substitution patterns act as leukotriene and SRS-A antagonists with in vivo anti-allergic activity [3]. 923440-20-4, bearing the morpholinosulfonyl substitution not fully exemplified in the patent, is a logical procurement choice for academic or biotech groups aiming to expand the SAR around this mechanism without infringing on the exact chemical matter claimed in the original patent family.

Crystallography and Biophysical Assays

X-ray co-crystallography and surface plasmon resonance (SPR) experiments demand ligands of defined stereochemistry to avoid electron density ambiguity and multiphasic binding curves. As an achiral, single-entity compound, 923440-20-4 eliminates the diastereomeric complexity that complicates structural studies with the 2,6-dimethylmorpholine analog. This property makes it the preferred choice for soaking experiments, fragment-based screening, and any biophysical technique where ligand homogeneity is critical for data interpretation.

Application
Selection Property
Validation Focus
Hedgehog/Wnt pathway probe development
Morpholine methylation hypothesis testing
GLI1 and Wnt-3a endpoint comparison
Kinase selectivity profiling
Lower predicted lipophilicity
IKKε and kinome-wide selectivity
Leukotriene antagonist SAR expansion
Patent-differentiated scaffold
Leukotriene receptor antagonism
Crystallography and biophysical assays
Achiral single-entity ligand
Ligand homogeneity and electron density interpretation
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